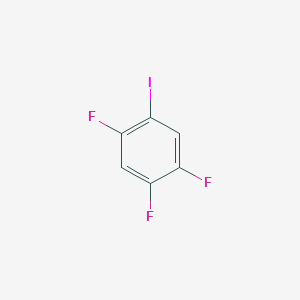

1,2,4-trifluoro-5-iodobenzene

Description

The exact mass of the compound 2,4,5-Trifluoroiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4-trifluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKPWDYXMTASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375313 | |

| Record name | 2,4,5-Trifluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17533-08-3 | |

| Record name | 2,4,5-Trifluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17533-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,4-Trifluoro-5-iodobenzene from 2,4,5-Trifluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,4-trifluoro-5-iodobenzene, a valuable building block in medicinal chemistry and materials science, starting from 2,4,5-trifluoroaniline. The synthesis is a two-step process involving the diazotization of the aniline followed by a Sandmeyer-type iodination reaction. This guide details the experimental protocols, presents quantitative data, and outlines the necessary characterization of the final product.

Reaction Overview

The synthesis of this compound from 2,4,5-trifluoroaniline proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion. This classic transformation, a variation of the Sandmeyer reaction, is a robust method for the introduction of iodine onto an aromatic ring.[1][2] The iodination step in this type of reaction often does not require a copper catalyst, which is typically used for other Sandmeyer reactions like chlorination or bromination.[1]

Step 1: Diazotization of 2,4,5-Trifluoroaniline

In the first step, 2,4,5-trifluoroaniline is treated with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures to form the corresponding 2,4,5-trifluorobenzenediazonium salt. Maintaining a low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Iodination of the Diazonium Salt

The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI), to yield the desired product, this compound. Nitrogen gas is evolved during this step as the diazonium group is replaced by iodine.

Experimental Protocols

The following protocols are based on established methodologies for diazotization and Sandmeyer-type iodination reactions and have been adapted for the specific synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4,5-Trifluoroaniline | ≥98% | Commercially Available |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |

| Sulfuric Acid (H₂SO₄), conc. | ACS Reagent Grade | Commercially Available |

| Potassium Iodide (KI) | ACS Reagent Grade | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |

| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous Solution | Prepared in-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Deionized Water | In-house Source |

Step-by-Step Procedure

Step 1: Diazotization of 2,4,5-Trifluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of concentrated sulfuric acid and water is prepared by cautiously adding the acid to the water. The solution is then cooled to 0-5 °C in an ice-salt bath.

-

2,4,5-Trifluoroaniline is added dropwise to the cold acid solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

A solution of sodium nitrite in water is prepared and cooled to 0-5 °C.

-

The cold sodium nitrite solution is added dropwise to the aniline-acid mixture over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.

Step 2: Synthesis of this compound

-

A solution of potassium iodide in water is prepared and cooled in an ice bath.

-

The cold diazonium salt solution from Step 1 is added slowly, in portions, to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. The temperature should be monitored and maintained below 10 °C during the initial phase of the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for approximately one hour to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is cooled to room temperature. The product, a dense, dark oil, will separate.

-

The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the reaction scale and experimental conditions.

| Parameter | Value | Reference |

| Starting Material | ||

| 2,4,5-Trifluoroaniline (MW: 147.10 g/mol ) | e.g., 10.0 g (68.0 mmol) | - |

| Reagents | ||

| Sodium Nitrite (MW: 69.00 g/mol ) | ~1.1 eq (e.g., 5.1 g, 74.8 mmol) | |

| Sulfuric Acid | Sufficient to create an acidic medium | |

| Potassium Iodide (MW: 166.00 g/mol ) | ~1.2 eq (e.g., 13.5 g, 81.6 mmol) | [2] |

| Product | ||

| This compound (MW: 257.98 g/mol ) | ||

| Yield | ||

| Expected Yield (Theoretical) | 17.5 g (68.0 mmol) | - |

| Typical Reported Yield | 70-85% | General literature |

| Purity (after purification) | >97% | [3] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₆H₂F₃I |

| Molecular Weight | 257.98 g/mol [3][4] |

| CAS Number | 17533-08-3[3][4] |

| Purity | >97%[3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum will exhibit three signals corresponding to the three non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 258, corresponding to the molecular weight of the compound.

Safety and Handling

-

2,4,5-Trifluoroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

This compound: The final product should be handled with care, assuming it may be an irritant.

All reactions should be performed in a well-ventilated fume hood. Appropriate waste disposal procedures must be followed.

Conclusion

The synthesis of this compound from 2,4,5-trifluoroaniline via a two-step diazotization and iodination process is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, the desired product can be obtained in good yield and high purity. This technical guide provides the necessary information for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this important building block.

References

1,2,4-trifluoro-5-iodobenzene CAS number lookup

CAS Number: 17533-08-3

This technical guide provides comprehensive information on 1,2,4-trifluoro-5-iodobenzene, a key fluorinated aromatic compound relevant to researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, a representative synthetic protocol, and essential safety and handling information.

Chemical and Physical Properties

This compound is a yellow to red liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 17533-08-3 | [1][2][3] |

| Molecular Formula | C₆H₂F₃I | [2] |

| Molecular Weight | 257.98 g/mol | [2] |

| Physical Form | Yellow to Red Liquid | [1] |

| Boiling Point | 180 °C | |

| Density | 2.078 g/cm³ | |

| Flash Point | 66 °C | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis of this compound

A plausible and effective method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from the readily available precursor, 2,4,5-trifluoroaniline. This process consists of two primary steps: the diazotization of the aniline to form a diazonium salt, followed by a displacement reaction with an iodide source, typically potassium iodide. This method allows for the regioselective introduction of the iodine atom onto the trifluorinated benzene ring.

Experimental Protocol:

Step 1: Diazotization of 2,4,5-Trifluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a dilute solution of sulfuric acid by carefully adding concentrated sulfuric acid to chilled water in an ice bath.

-

Slowly add 2,4,5-trifluoroaniline to the cold acid solution with continuous stirring until a fine, uniform suspension is obtained.

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel. The temperature must be strictly maintained between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt. The addition should be slow enough to manage heat generation and prevent excessive foaming.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30-60 minutes at 0–5 °C to ensure the complete formation of the 2,4,5-trifluorobenzenediazonium salt.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide in deionized water and cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas (effervescence) will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

The crude this compound will precipitate as a solid or an oil.

-

Collect the product by filtration or extraction.

-

Wash the collected product with cold water, followed by a cold, dilute solution of sodium thiosulfate to remove any excess iodine, and finally with another portion of cold water.

Step 3: Purification

-

Dry the crude product in a vacuum oven at a low temperature.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals of pure this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. The GHS pictogram associated with this chemical is GHS07 (Exclamation mark).[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Chemical Information Retrieval

The following diagram illustrates a logical workflow for accessing comprehensive information about a chemical compound like this compound.

Caption: Workflow for accessing chemical information.

References

An In-depth Technical Guide to the Physical Properties of 1,2,4-Trifluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,4-trifluoro-5-iodobenzene, a key aromatic halogenated compound. Due to its trifluorinated and iodinated benzene ring structure, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both fluorine and iodine atoms imparts unique reactivity, making it a versatile reagent for various cross-coupling and nucleophilic substitution reactions.[1][2]

Core Physical and Chemical Identifiers

The fundamental identifiers and structural representations of this compound are crucial for its unambiguous identification and use in experimental settings.

References

A Technical Guide to 1,2,4-Trifluoro-5-iodobenzene: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 1,2,4-trifluoro-5-iodobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Properties of this compound

This compound, also known by its synonym 1-Iodo-2,4,5-trifluorobenzene, is an aromatic halogenated compound.[1] Its molecular structure consists of a benzene ring substituted with three fluorine atoms and one iodine atom.[1] This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in organic synthesis.[1][2][3]

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₂F₃I | [1][4][5][6] |

| Molecular Weight | 257.98 g/mol | [4][5][6][7] |

| CAS Number | 17533-08-3 | [1][4] |

| Appearance | Pink to Yellow or Red Liquid | [4][6] |

| Boiling Point | 180 °C | [4][6] |

| Density | 2.078 g/cm³ | [4][6] |

| Flash Point | 66 °C | [4][6] |

Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes. Below is a representative protocol for its preparation, which involves the diazotization of 2,4,5-trifluoroaniline followed by a Sandmeyer-type reaction.

Synthesis of this compound from 2,4,5-Trifluoroaniline

Materials:

-

2,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Diazotization of 2,4,5-Trifluoroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be tested with starch-iodide paper.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

References

- 1. CAS 17533-08-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 170112-66-0: 3,4,5-TRIFLUOROIODOBENZENE | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 2,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,2,4-Trifluoro-5-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1,2,4-trifluoro-5-iodobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. This is supplemented by a logical workflow diagram to guide researchers in their experimental setup. While specific solubility values cannot be tabulated, this guide offers the methodological framework necessary for researchers to generate this critical data in their own laboratories.

Introduction

This compound (CAS No. 17533-08-3) is an aromatic halogenated compound with a molecular formula of C₆H₂F₃I.[1][2] Its structure, featuring a benzene ring substituted with three fluorine atoms and one iodine atom, imparts significant polarity that influences its reactivity and solubility.[3] This compound typically appears as a colorless to pale yellow or pink liquid, depending on purity and temperature.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where it serves as a valuable intermediate.[3]

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₃I | [1][2] |

| Molar Mass | 257.98 g/mol | [1][2] |

| Density | 2.078 g/cm³ | [1][2] |

| Boiling Point | 180 °C | [1][2] |

| Flash Point | 66 °C | [1] |

| Appearance | Pink to Yellow to Red Liquid | [1][2] |

| Storage Condition | 2-8°C, protect from light | [1][2] |

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. The general principle of "like dissolves like" suggests that due to its polar nature, this compound would exhibit greater solubility in polar organic solvents compared to nonpolar ones.[4] For a similar compound, 1-fluoro-4-iodobenzene, it is noted to have good solubility in organic solvents such as ethanol, acetone, and benzene, while being poorly soluble in water.[5] Researchers are encouraged to determine the solubility of this compound experimentally to inform their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is a synthesized procedure based on standard laboratory practices for solubility assessment.[6][7][8][9]

3.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Calibrated micropipettes or burette

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled water bath or heating block

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high accuracy)

3.2. Procedure

-

Preparation of Saturated Solution (Equilibrium Method):

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter compatible with the solvent.

-

Accurately weigh the collected aliquot of the saturated solution.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Evaporate the solvent from the collected aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss.

-

Once the solvent is completely removed, weigh the remaining solid residue (this compound).

-

-

Chromatographic Method (for higher accuracy):

-

Dilute the collected aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound against a pre-established calibration curve.

-

-

-

Calculation of Solubility:

-

From Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100

-

From Chromatographic Method: Solubility ( g/100 mL) = (concentration from analysis * dilution factor * volume of aliquot) / 100

-

3.3. Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[10]

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[10][12]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. CAS 17533-08-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectrum of 1,2,4-Trifluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 1,2,4-trifluoro-5-iodobenzene. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide utilizes established principles of NMR spectroscopy, including substituent effects and spin-spin coupling patterns in polysubstituted benzene rings, to predict and interpret the spectral features. This document is intended to serve as a valuable resource for researchers working with fluorinated aromatic compounds in fields such as medicinal chemistry, materials science, and chemical synthesis.

Predicted NMR Data

The chemical shifts (δ) and coupling constants (J) for the ¹H and ¹⁹F nuclei in this compound are predicted based on the additive effects of the fluorine and iodine substituents on the benzene ring. These predictions are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.5 | ddd | ³J(H-3, F-4) ≈ 8-10 Hz, ⁴J(H-3, F-2) ≈ 4-6 Hz, ⁴J(H-3, H-6) ≈ 2-3 Hz |

| H-6 | 7.8 - 8.1 | ddd | ³J(H-6, F-1) ≈ 8-10 Hz, ⁴J(H-6, F-2) ≈ 4-6 Hz, ⁴J(H-6, H-3) ≈ 2-3 Hz |

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-1 | -110 to -115 | ddd | ³J(F-1, F-2) ≈ 20-22 Hz, ⁴J(F-1, H-6) ≈ 8-10 Hz, ⁵J(F-1, F-4) ≈ 5-7 Hz |

| F-2 | -130 to -135 | dddd | ³J(F-2, F-1) ≈ 20-22 Hz, ³J(F-2, H-3) ≈ 8-10 Hz, ⁴J(F-2, F-4) ≈ 18-20 Hz, ⁴J(F-2, H-6) ≈ 4-6 Hz |

| F-4 | -100 to -105 | ddd | ³J(F-4, H-3) ≈ 8-10 Hz, ⁴J(F-4, F-2) ≈ 18-20 Hz, ⁵J(F-4, F-1) ≈ 5-7 Hz |

Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation

-

Solvent: For optimal results, dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For quantitative analysis, the use of a relaxation agent may be necessary.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm), though other secondary standards like hexafluorobenzene (δ ≈ -163 ppm) can be used.

2. NMR Instrument Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing both ¹H and ¹⁹F frequencies is required.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 7-8 ppm, should be adequate to cover the aromatic region.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 times the longest T₁ of the protons of interest) is necessary.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.

4. ¹⁹F NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with 'garp' decoupling on Bruker instruments), is used. A coupled ¹⁹F spectrum (without proton decoupling) should also be acquired to observe H-F coupling constants.

-

Spectral Width: Fluorine-19 has a large chemical shift range. A wide spectral width (e.g., 200-250 ppm) centered around -120 ppm is a good starting point.

-

Acquisition Time: Similar to ¹H NMR, an acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is standard.

-

Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 8 to 32) are often needed compared to ¹H NMR for a similar sample concentration.

5. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS for ¹H, CFCl₃ for ¹⁹F).

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different nuclei.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Mass Spectrometry Analysis of 1,2,4-Trifluoro-5-iodobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2,4-trifluoro-5-iodobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns under electron ionization, a detailed hypothetical experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and visual representations of the fragmentation pathways and experimental workflow.

Predicted Mass Spectral Data

Due to the absence of a publicly available experimental mass spectrum for this compound, the following data is a prediction based on established principles of mass spectrometry for halogenated aromatic compounds. Under electron ionization (EI), the molecule is expected to ionize and subsequently fragment in a characteristic manner. The carbon-iodine bond is the most labile, suggesting that the loss of an iodine radical will be a primary fragmentation pathway, likely resulting in the base peak. Subsequent fragmentations are predicted to involve the loss of fluorine atoms and cleavage of the aromatic ring.

The predicted mass-to-charge ratios (m/z) and plausible relative abundances for the molecular ion and key fragment ions of this compound are summarized in the table below.

| Predicted m/z | Ion Formula | Proposed Fragmentation | Predicted Relative Abundance (%) |

| 258 | [C₆H₂F₃I]⁺• | Molecular Ion (M⁺•) | 45 |

| 131 | [C₆H₂F₃]⁺ | Loss of •I from M⁺• | 100 |

| 112 | [C₆H₂F₂]⁺• | Loss of •F from [C₆H₂F₃]⁺, followed by rearrangement | 30 |

| 93 | [C₅H₂F]⁺ | Loss of CF from [C₆H₂F₂]⁺• | 25 |

| 75 | [C₆H₃]⁺ | Loss of F from a rearranged [C₆H₂F]⁺ | 15 |

| 127 | [I]⁺ | Iodine cation | 10 |

Experimental Protocol: GC-MS Analysis

This section details a hypothetical but comprehensive protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for calibration.

-

Sample Matrix: For the analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed, followed by dissolution in the chosen solvent.

2. Gas Chromatography (GC) Conditions

-

GC System: An Agilent 8890 GC system or equivalent.

-

Column: A non-polar or medium-polarity capillary column is recommended. A suitable choice would be a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent phase.

-

Injection Volume: 1 µL.

-

Injector Type: Split/splitless injector. For trace analysis, splitless mode is preferred.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: An Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the experimental mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the identity of the compound.

-

For quantitative analysis, construct a calibration curve from the peak areas of the standard solutions and determine the concentration of the analyte in the sample.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow for the mass spectrometry analysis of this compound.

Caption: Predicted EI fragmentation of this compound.

Crystal Structure of 1,2,4-Trifluoro-5-iodobenzene Remains Elusive

A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available data on the single-crystal X-ray structure of 1,2,4-trifluoro-5-iodobenzene. As a result, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be compiled at this time.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. X-ray crystallography is the definitive method for determining this arrangement in the solid state. However, for a crystal structure to be determined, the compound must first be synthesized and then grown into a single crystal of suitable size and quality, a process that can be challenging.

While information on related compounds, such as co-crystals of 1,3,5-trifluoro-2,4,6-triiodobenzene, is available, this does not provide direct insight into the specific packing and intermolecular interactions of the title compound.[1][2][3][4] The precise positioning of the fluorine and iodine atoms on the benzene ring in this compound will dictate its unique crystal packing, influencing properties such as melting point, solubility, and solid-state stability.

To produce the requested in-depth technical guide, the following essential data would be required, typically found in a Crystallographic Information File (CIF) or a peer-reviewed publication:

-

Crystallographic Data: This includes the unit cell dimensions (a, b, c, α, β, γ), the space group, the number of molecules in the unit cell (Z), and the calculated density.

-

Data Collection and Refinement Parameters: Details of the X-ray diffraction experiment, including the radiation source, temperature, and refinement statistics.

-

Atomic Coordinates and Displacement Parameters: The precise x, y, and z coordinates of each atom in the asymmetric unit, along with their anisotropic displacement parameters.

-

Bond Lengths, Bond Angles, and Torsion Angles: Quantitative geometric parameters of the molecule.

Without access to this primary crystallographic data, any discussion of the crystal structure would be purely speculative. Similarly, while general protocols for the synthesis of related fluorinated iodobenzenes and for single-crystal X-ray diffraction are well-established, a specific, validated protocol for producing diffraction-quality crystals of this compound is not described in the searched literature.

Researchers in need of this crystal structure would likely need to undertake the synthesis and crystallization of this compound and subsequently perform a single-crystal X-ray diffraction analysis.

General Experimental Considerations

For the benefit of researchers who may wish to pursue this crystal structure determination, a generalized workflow is outlined below.

Synthesis and Crystallization Workflow

A potential synthetic route and a general approach to crystallization are presented here based on common organic chemistry and crystallography practices.

Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

This diagram illustrates the typical progression from starting materials to the final, validated crystal structure. Each step, particularly the crystallization, often requires significant optimization of conditions such as solvent systems, temperature, and concentration.

References

Spectroscopic Profile of 1,2,4-Trifluoro-5-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2,4-Trifluoro-5-iodobenzene is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science.[1] The presence of both fluorine and iodine atoms on the benzene ring imparts unique chemical and physical properties, making it a valuable synthon for the introduction of these halogens into more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound and for understanding its electronic structure and reactivity. This guide details the expected spectroscopic data and provides robust protocols for its acquisition.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Synonyms: 2,4,5-Trifluoroiodobenzene, 1-Iodo-2,4,5-trifluorobenzene[2]

-

Molecular Formula: C₆H₂F₃I[2]

-

Molecular Weight: 257.98 g/mol [2]

-

Appearance: Yellow to red liquid[1]

Spectroscopic Data Summary

Note: The following tables present predicted data based on the analysis of similar compounds. Experimental verification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| Predicted | Predicted | Predicted | Predicted |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| Predicted | Predicted |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| Predicted | Predicted | Predicted | Predicted |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | Predicted | Predicted |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| Predicted | Predicted | Predicted |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |

| Predicted | Predicted | Predicted |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 250 ppm.

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to a range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).[3]

-

Acquire a sufficient number of scans (typically 64-256 scans).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.[1] Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be used in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely available, the provided protocols and expected spectral characteristics offer a solid foundation for researchers. The methodologies outlined herein are applicable to a broad range of similar halogenated aromatic compounds and are intended to facilitate high-quality data acquisition for structural elucidation and purity assessment, which are critical steps in drug development and materials science research.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1,2,4-Trifluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of 1,2,4-trifluoro-5-iodobenzene (CAS No. 17533-08-3), a key reagent in synthetic chemistry. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₂F₃I |

| Molar Mass | 257.98 g/mol [1][2][3][4] |

| CAS Number | 17533-08-3[1][2][3][5] |

| Appearance | Yellow to Red Liquid |

| Density | 2.078 g/cm³[1][2] |

| Boiling Point | 180 °C[1][2] |

| Flash Point | 66 °C[1][2] |

| Storage Temperature | 2-8°C (Protect from Light)[1][2] |

| Purity | 97%[3] |

Experimental Protocols for Safe Handling and Use

These detailed methodologies are designed to minimize risk during the routine use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN166 or NIOSH standards.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is mandatory for all procedures involving this substance.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Protocol

-

Preparation: Before starting, ensure all necessary PPE is donned correctly and that the fume hood is operational. Clear the work area of any incompatible materials.

-

Dispensing:

-

Transport the sealed container to the fume hood.

-

Allow the container to reach room temperature before opening to avoid moisture condensation.

-

Slowly open the container to release any pressure buildup.

-

Use a clean, dry syringe or pipette to transfer the liquid. Avoid creating aerosols.

-

-

Reaction Setup:

-

Add the reagent to the reaction vessel within the fume hood.

-

Ensure the reaction apparatus is properly assembled and secured.

-

-

Post-Handling:

-

Tightly reseal the container.

-

Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Wash hands thoroughly with soap and water after handling is complete.

-

Storage and Disposal

Storage Protocol

-

Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][6][7] The recommended storage temperature is between 2-8°C, and the substance should be protected from light.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Spill and Leak Protocol

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collection: Carefully collect the absorbent material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Disposal Protocol

-

Dispose of unused this compound and any contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A flowchart for responding to a spill of this compound.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Material Safety Data Sheet: 1,2,4-Trifluoro-5-iodobenzene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Safety, Handling, and Toxicological Profile of a Key Halogenated Benzene Derivative

Introduction

1,2,4-Trifluoro-5-iodobenzene is a halogenated aromatic compound with increasing significance in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a versatile scaffold for the introduction of fluorine and iodine moieties, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This technical guide provides a comprehensive overview of the material safety data for this compound, intended to inform researchers, scientists, and drug development professionals on its safe handling, storage, and potential hazards. The information presented herein is a synthesis of available Material Safety Data Sheets (MSDS), toxicological data for related compounds, and standardized experimental safety testing protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₃I | [1][2] |

| Molecular Weight | 257.98 g/mol | [3][4] |

| Appearance | Colorless to pale yellow or pink liquid | [1][2] |

| Boiling Point | 180 °C | [1] |

| Density | 2.078 g/cm³ | [1] |

| Flash Point | 66 °C | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

| Sensitivity | Light sensitive | [1] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Not Classified (Data not available) | - | - | - |

Note: GHS classification is based on available data for this compound and structurally similar compounds. The absence of a classification for acute oral toxicity indicates a lack of specific data.

Experimental Protocols for Safety Assessment

The following sections detail the standardized methodologies for assessing the key toxicological endpoints of this compound, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.[5][6][7]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[7]

-

Test Substance Application: A precise amount of this compound is applied topically to the surface of the RhE tissue.[7]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) after rinsing.[7]

-

Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay, which measures the metabolic activity of the cells.[7]

-

Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or serious eye damage.[2][8][9][10]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.

-

Test Substance Instillation: A single dose of this compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[10]

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.[10] Observations include the degree of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Scoring and Classification: The severity of the observed effects is scored according to a standardized system. The classification of the substance is based on the severity and reversibility of the ocular lesions.

Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425)

These guidelines provide different methods for assessing the acute oral toxicity of a substance. The choice of method depends on the expected toxicity of the compound.[4][11][12][13]

General Methodology (Applicable to all three guidelines):

-

Animal Selection: Typically, young adult rats of a single sex (usually females) are used.[12]

-

Dose Administration: A single dose of this compound is administered by gavage.[12]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[13]

-

Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.[13]

-

Classification: The substance is classified into a GHS category based on the determined LD50 value or the observed toxicity at specific dose levels.

Signaling Pathways and Hazard Management Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the safety and handling of this compound.

Caption: Hazard Identification and Initial Response Workflow.

Caption: Spill Response Protocol for this compound.

Caption: Inferred Toxicological Mechanism for Halogenated Benzenes.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. While specific toxicological data for this compound is limited, the available information and data from structurally related halogenated benzenes indicate that it should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential risks. The experimental protocols outlined in this guide provide a framework for generating more comprehensive safety data, which is crucial for a complete risk assessment of this important chemical intermediate.

References

- 1. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. mbresearch.com [mbresearch.com]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

Theoretical and Computational Insights into Polyfluoroiodobenzenes: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide provides a comprehensive overview of the theoretical and computational studies of polyfluoroiodobenzenes, with a particular focus on methodologies and data relevant to compounds like 1,2,4-trifluoro-5-iodobenzene. Due to a notable scarcity of in-depth published research specifically on this compound, this document leverages data and protocols from closely related and well-studied analogues, such as 1,3,5-trifluoro-2,4,6-triiodobenzene and other polyfluorinated iodobenzenes. This approach aims to provide a robust framework for researchers to anticipate the properties, reactivity, and experimental considerations for the title compound.

Core Physicochemical Properties

Polyfluoroiodobenzenes are a class of organic compounds characterized by a benzene ring substituted with multiple fluorine atoms and at least one iodine atom. The high electronegativity of fluorine and the unique properties of the carbon-iodine bond make these compounds valuable intermediates in organic synthesis and materials science.[1]

Below is a summary of computed and available physical properties for this compound and a related, well-studied compound, 1,3,5-trifluoro-2,4,6-triiodobenzene, for comparison.

| Property | This compound | 1,3,5-Trifluoro-2,4,6-triiodobenzene |

| Molecular Formula | C₆H₂F₃I[2] | C₆F₃I₃[3] |

| Molecular Weight | 257.98 g/mol [2] | 509.77 g/mol [3] |

| IUPAC Name | This compound[2] | 1,3,5-trifluoro-2,4,6-triiodobenzene[3] |

| CAS Number | 17533-08-3[2] | 84322-56-5[3] |

| Physical Form | Yellow to Red Liquid[4] | Crystals or powder[5] |

| Boiling Point | 180 °C | Not available |

| Melting Point | Not available | 151.0-160.0 °C[5] |

| Density | 2.078 g/cm³ | Not available |

| Flash Point | 66 °C | Not available |

Theoretical and Computational Methodologies

Computational chemistry provides invaluable insights into the molecular properties and reactivity of polyfluoroiodobenzenes. Density Functional Theory (DFT) is a commonly employed method for these studies.

Molecular Structure Optimization and Vibrational Analysis

A common computational protocol involves geometry optimization and subsequent vibrational frequency calculations.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT, often with the B3LYP functional.

-

Basis Set: A combination of basis sets is often used, for instance, a larger basis set for iodine (e.g., LANL2DZ with ECP) and a Pople-style basis set for other atoms (e.g., 6-311++G(d,p)).

-

Procedure:

-

The initial molecular structure is drawn and pre-optimized using a lower level of theory or molecular mechanics.

-

The geometry is then fully optimized at the chosen DFT level.

-

A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

-

A logical workflow for such a computational study is depicted below.

Halogen Bonding Interactions

A key feature of iodo-substituted perfluorinated benzenes is their ability to act as potent halogen bond donors.[6] The electron-withdrawing fluorine atoms enhance the positive electrostatic potential (σ-hole) on the iodine atom, leading to strong, directional non-covalent interactions with Lewis bases (e.g., nitrogen or oxygen atoms).[6]

Computational Investigation of Halogen Bonding:

-

Model Systems: A complex of the polyfluoroiodobenzene with a simple Lewis base (e.g., ammonia, pyridine) is constructed.

-

Calculation: The geometry of the complex is optimized, and the interaction energy is calculated, often with corrections for basis set superposition error (BSSE).

-

Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to investigate charge transfer between the donor and acceptor molecules.

Experimental Protocols

Synthesis of Polyfluoroiodobenzenes

The synthesis of polyfluoroiodobenzenes can be approached through several routes. A common strategy involves the iodination of a corresponding polyfluorobenzene.

Illustrative Protocol for Iodination:

-

Reactants: Polyfluorobenzene, iodine, and an oxidizing agent (e.g., nitric acid, sulfuric acid).

-

Procedure:

-

The polyfluorobenzene is dissolved in a suitable solvent (e.g., a strong acid).

-

Iodine is added to the solution.

-

The oxidizing agent is added dropwise, and the reaction is stirred at a controlled temperature.

-

The reaction mixture is then worked up, typically by pouring it onto ice, followed by extraction with an organic solvent.

-

The product is purified by distillation or recrystallization.

-

A generalized workflow for the synthesis and purification is shown below.

References

- 1. 459424-72-7 | 1,2,3-Trifluoro-4-iodobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Pentafluoroiodobenzene | C6F5I | CID 70008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibutylmagnesium | High-Purity Reagent | RUO [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,2,4-Trifluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1,2,4-Trifluoro-5-iodobenzene is a valuable building block in the synthesis of complex fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The presence of both activating fluorine atoms and a reactive iodine atom makes this substrate particularly amenable to palladium-catalyzed cross-coupling reactions. These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various boronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling

The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Catalyst: Palladium catalysts are universally employed. Palladium(0) sources such as Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are common. The electron-deficient nature of the polyfluorinated ring can facilitate the oxidative addition step.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, electron-rich and bulky phosphine ligands like SPhos and XPhos often provide excellent results.

-

Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A variety of solvents can be used, often in biphasic mixtures with water to aid in the dissolution of the base. Common solvents include toluene, dioxane, THF, and DMF.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific substrate and reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85-95 |

| 3 | 3-Aminophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 110 | 8 | 80-90 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 18 | >90 |

Experimental Protocols

Protocol 1: General Procedure using Pd₂(dba)₃/SPhos

This protocol is a robust starting point for the coupling of a wide range of arylboronic acids with this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add water to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.6 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

-

Dimethylformamide (DMF) (4 mL)

-

Water (1 mL)

-

Microwave synthesis vial

Procedure:

-

To a microwave synthesis vial, add this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

-

Add DMF and water.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 30-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling experiment is outlined below.